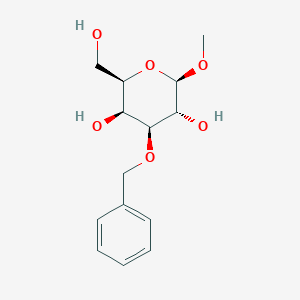
2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone
Übersicht
Beschreibung
2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline solid that is used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects:
2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of certain genes involved in cancer progression such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone in lab experiments is its relatively low toxicity compared to other anticancer drugs. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone. One direction is to investigate its potential as a treatment for other diseases such as arthritis and diabetes. Another direction is to investigate its potential as a drug delivery system for other drugs. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone has been used in scientific research for various purposes. It has been shown to have anticancer properties and has been used in studies to investigate its potential as a cancer drug. It has also been used in studies to investigate its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-bromo-1-(3-chloro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPZZDSMMCIMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-chloro-2-hydroxyphenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




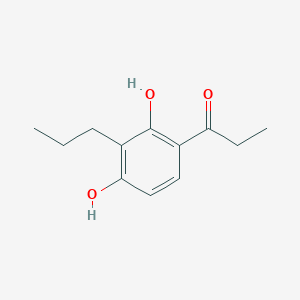
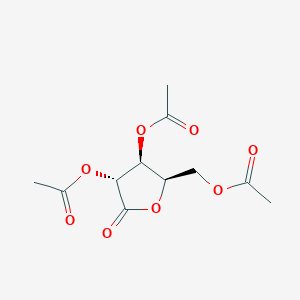
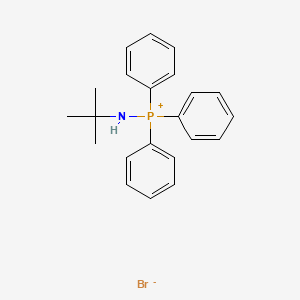
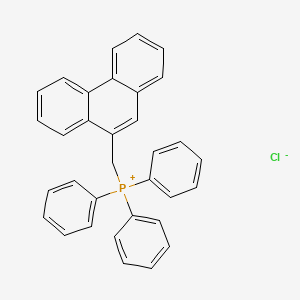


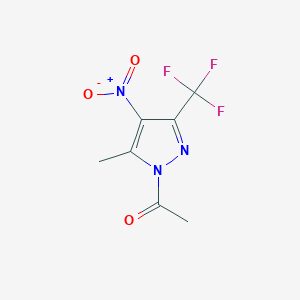
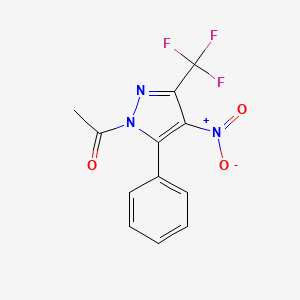
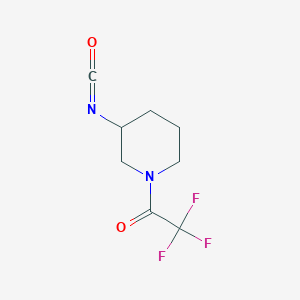
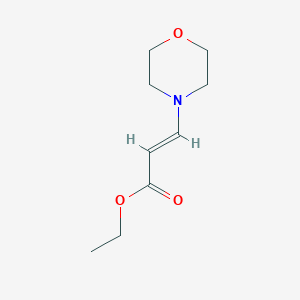
![4-ethyl-6-formyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3043242.png)
![[(2R,3S,4S,5R,6R)-3,5-Diacetyloxy-6-methoxy-4-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B3043243.png)
